

Application Notes and Protocols: Sodium Ethyl p-Hydroxybenzoate in Pharmaceutical Formulation Studies

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Compound of Interest

Compound Name: SODIUM ETHYL p-HYDROXYBENZOATE

Cat. No.: B1324501

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Introduction

Sodium Ethyl p-Hydroxybenzoate, the sodium salt of ethylparaben, is a widely utilized preservative in the pharmaceutical, cosmetic, and food industries.[1] Its broad-spectrum antimicrobial activity, particularly against fungi and Gram-positive bacteria, makes it an effective agent for preventing the spoilage of formulations and extending their shelf-life.[2][3] The sodium salt form offers the advantage of high solubility in cold water, facilitating its incorporation into aqueous-based pharmaceutical preparations such as oral liquids, topicals, and ophthalmics.[3] [4] This document provides detailed application notes and experimental protocols for the use of **Sodium Ethyl p-Hydroxybenzoate** in pharmaceutical formulation studies.

Physicochemical Properties

A summary of the key physicochemical properties of **Sodium Ethyl p-Hydroxybenzoate** is presented in Table 1.

Table 1: Physicochemical Properties of **Sodium Ethyl p-Hydroxybenzoate**

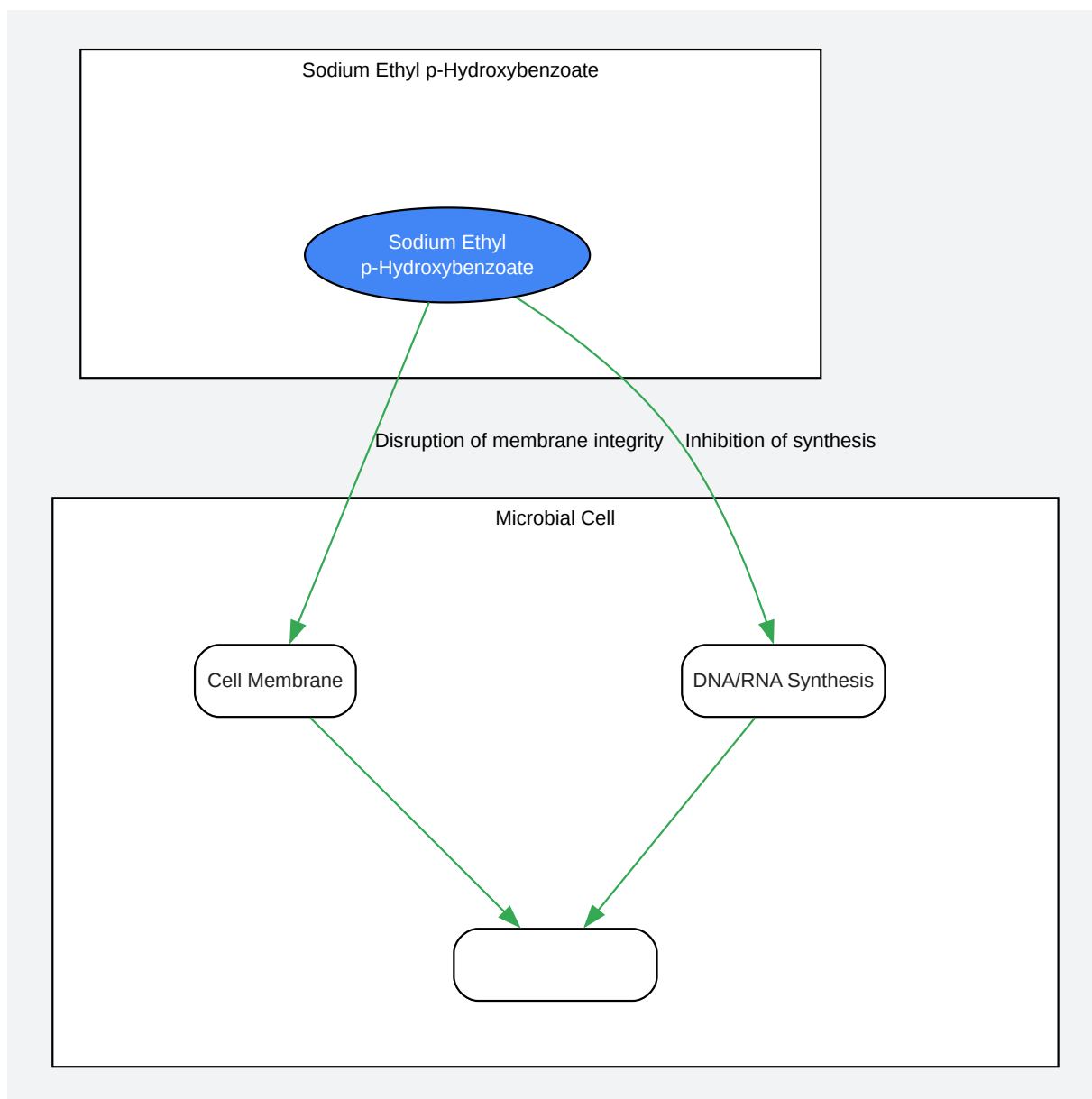
Property	Value	Reference
Chemical Name	Sodium 4-(ethoxycarbonyl)phenolate	[5]
Synonyms	Sodium ethylparaben, E215	[5]
CAS Number	35285-68-8	[5]
Molecular Formula	C ₉ H ₉ NaO ₃	[5]
Molecular Weight	188.16 g/mol	[5]
Appearance	White or almost white, hygroscopic, crystalline powder	[6]
Solubility	Freely soluble in water (>1000 g/L at 23°C)	[6][7]
pH (1 g/L in H ₂ O)	9.5 - 10.5	[7]
Melting Point	>115 °C (as free ester)	[7]
Boiling Point	297 °C (as free ester, with decomposition)	[7]

Antimicrobial Mechanism of Action

The antimicrobial action of parabens, including **Sodium Ethyl p-Hydroxybenzoate**, is multifaceted. The primary mechanisms are believed to be:

- **Disruption of Microbial Cell Membranes:** Parabens can disrupt the structure of microbial cell membranes, leading to increased permeability and leakage of essential intracellular components.
- **Inhibition of DNA and RNA Synthesis:** Parabens have been shown to interfere with the synthesis of nucleic acids, which is crucial for microbial growth and replication.

The following diagram illustrates the proposed antimicrobial mechanism of action.



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Antimicrobial Mechanism of Action of Parabens.

Application Data

Preservative Efficacy

Sodium Ethyl p-Hydroxybenzoate is effective against a broad range of microorganisms.^{[2][3]} The preservative efficacy can be evaluated using the Antimicrobial Effectiveness Test (AET) as described in USP <51>. The acceptance criteria for different product categories are summarized in Table 2. While specific log reduction data for **Sodium Ethyl p-Hydroxybenzoate** is not extensively published, the provided protocol can be used to generate this data for a specific formulation.

Table 2: USP <51> Acceptance Criteria for Antimicrobial Effectiveness

Product Category	Bacteria	Yeast and Molds
Category 1 (e.g., Injections, ophthalmics)	Not less than 1.0 log reduction from the initial count at 7 days, not less than 3.0 log reduction at 14 days, and no increase from 14 days count at 28 days.	No increase from the initial calculated count at 7, 14, and 28 days. ^[8]
Category 2 (e.g., Topicals, non-sterile nasal products)	Not less than 2.0 log reduction from the initial count at 14 days, and no increase from 14 days count at 28 days.	No increase from the initial calculated count at 14 and 28 days. ^[8]
Category 3 (e.g., Oral products other than antacids)	Not less than 1.0 log reduction from the initial count at 14 days, and no increase from 14 days count at 28 days.	No increase from the initial calculated count at 14 and 28 days. ^[8]
Category 4 (e.g., Antacids)	No increase from the initial calculated count at 14 and 28 days.	No increase from the initial calculated count at 14 and 28 days. ^[8]

No increase is defined as not more than 0.5 log₁₀ unit higher than the previous value measured.^[9]

Stability Profile

The stability of **Sodium Ethyl p-Hydroxybenzoate** is pH-dependent. In its ester form (ethylparaben), aqueous solutions are stable at pH 3-6 for up to approximately 4 years at room

temperature with less than 10% decomposition.^[10] However, at pH 8 or higher, it is subject to rapid hydrolysis.^[10] It is important to note that while the sodium salt is highly soluble, the preservative efficacy is attributed to the undissociated ester form. The following table provides a qualitative summary of stability. Quantitative, formulation-specific data should be generated using the provided stability testing protocol.

Table 3: Stability of Ethylparaben in Aqueous Solutions

pH Range	Stability at Room Temperature
3 - 6	Stable (less than 10% decomposition for up to ~4 years) ^[10]
≥ 8	Subject to rapid hydrolysis (10% or more after ~60 days) ^[10]

Compatibility

The antimicrobial activity of parabens can be compromised by certain excipients. It is crucial to perform compatibility studies with all formulation components.

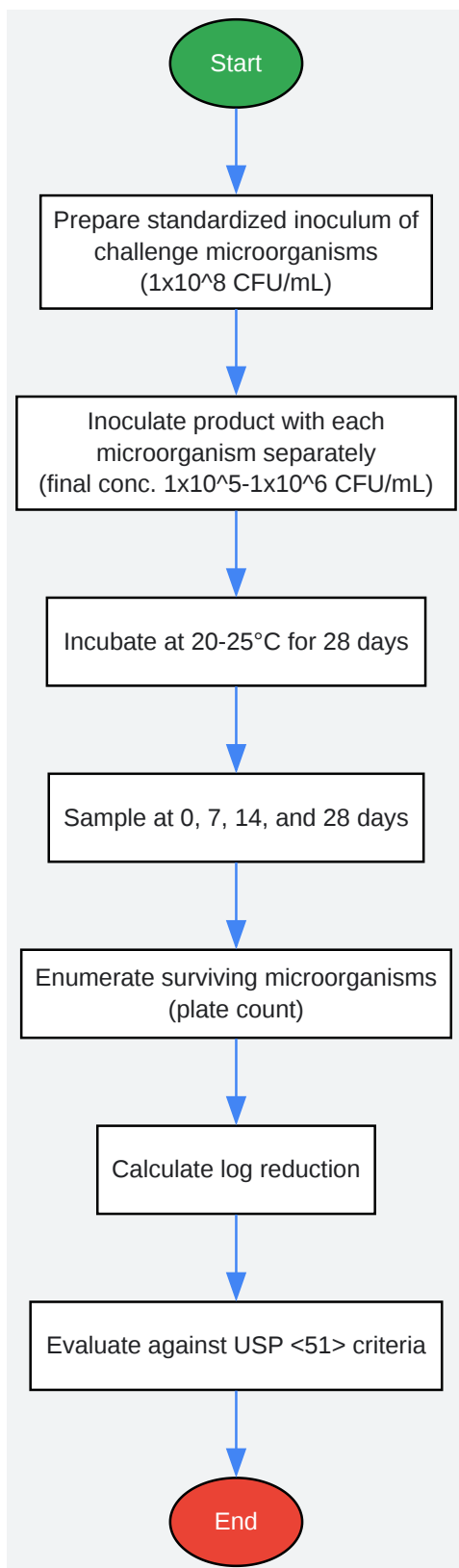
Table 4: Compatibility of Ethylparaben with Common Pharmaceutical Materials

Material	Compatibility	Remarks	Reference
Nonionic Surfactants	Incompatible	Reduced antimicrobial efficacy due to micellization.	
Polyvinyl chloride (PVC)	Potential Incompatibility	Significant sorption of parabens to PVC has been observed.	[2]
Fluorinated ethylene propylene (FEP)	Compatible	No substantial sorption of parabens observed.	[2]
Yellow iron oxide, Ultramarine blue, Aluminum silicate	Incompatible	Extensive absorption of ethylparaben, reducing preservative efficacy.	
Propylene glycol, Polyethylene glycols	Compatible	Can be used as solvents and may retard sorption to plastics.	[1]

Experimental Protocols

Protocol for Preservative Efficacy Testing (Based on USP <51>)

This protocol outlines the procedure to evaluate the antimicrobial effectiveness of a formulation containing **Sodium Ethyl p-Hydroxybenzoate**.



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Workflow for Preservative Efficacy Testing.

Materials:

- Test product containing **Sodium Ethyl p-Hydroxybenzoate**.
- Challenge microorganisms (as per USP <51>): *Candida albicans* (ATCC 10231), *Aspergillus brasiliensis* (ATCC 16404), *Escherichia coli* (ATCC 8739), *Pseudomonas aeruginosa* (ATCC 9027), *Staphylococcus aureus* (ATCC 6538).[\[11\]](#)
- Appropriate culture media (e.g., Soybean-Casein Digest Agar, Sabouraud Dextrose Agar).
- Sterile saline.
- Sterile containers for product testing.
- Incubator (20-25°C).

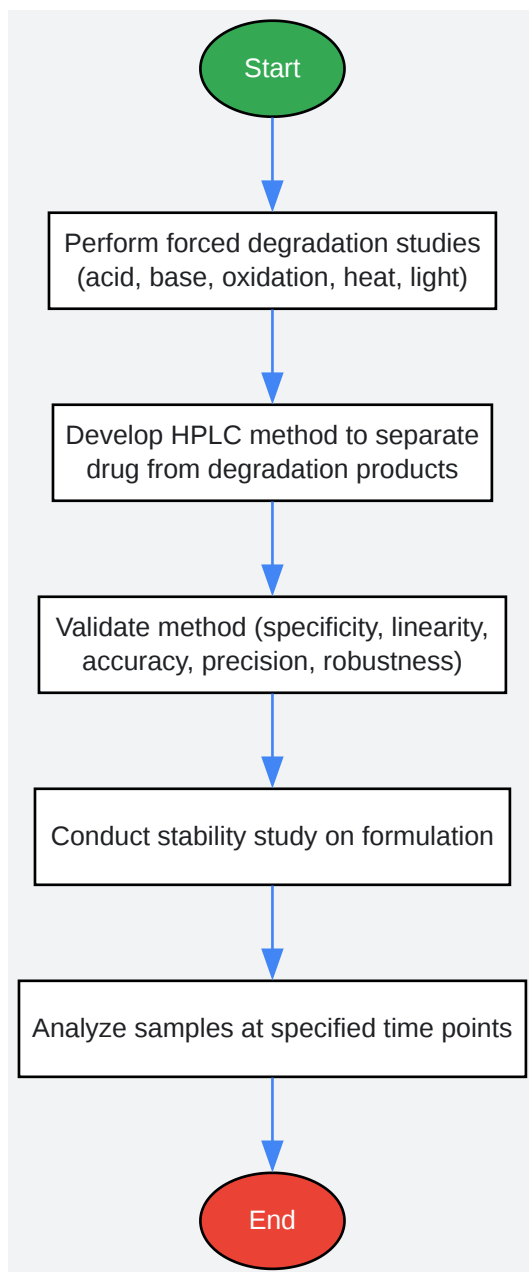
Procedure:

- Preparation of Inoculum:
 - Culture each microorganism on appropriate agar.
 - Harvest the microorganisms and suspend in sterile saline to achieve a concentration of approximately 1×10^8 CFU/mL.[\[12\]](#)
- Inoculation of Product:
 - In separate containers of the test product, inoculate each with one of the prepared microbial suspensions.
 - The volume of the inoculum should be between 0.5% and 1.0% of the volume of the product to achieve a final concentration of 1×10^5 to 1×10^6 CFU/mL.[\[12\]](#)
- Incubation:
 - Incubate the inoculated containers at 20-25°C for 28 days.[\[12\]](#)
- Sampling and Enumeration:

- At time intervals of 0, 7, 14, and 28 days, withdraw an aliquot from each container.
- Perform serial dilutions and use the plate count method to determine the number of viable microorganisms.
- Data Analysis:
 - Calculate the log reduction of viable microorganisms at each time point compared to the initial inoculum level.
 - Compare the results with the USP <51> acceptance criteria (Table 2).

Protocol for Stability-Indicating HPLC Method

This protocol provides a framework for developing a stability-indicating HPLC method to quantify **Sodium Ethyl p-Hydroxybenzoate** and its degradation products in a pharmaceutical formulation.



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Workflow for Stability-Indicating HPLC Method Development.

Materials and Equipment:

- High-Performance Liquid Chromatograph (HPLC) with UV detector.
- Analytical column (e.g., C18).
- **Sodium Ethyl p-Hydroxybenzoate** reference standard.

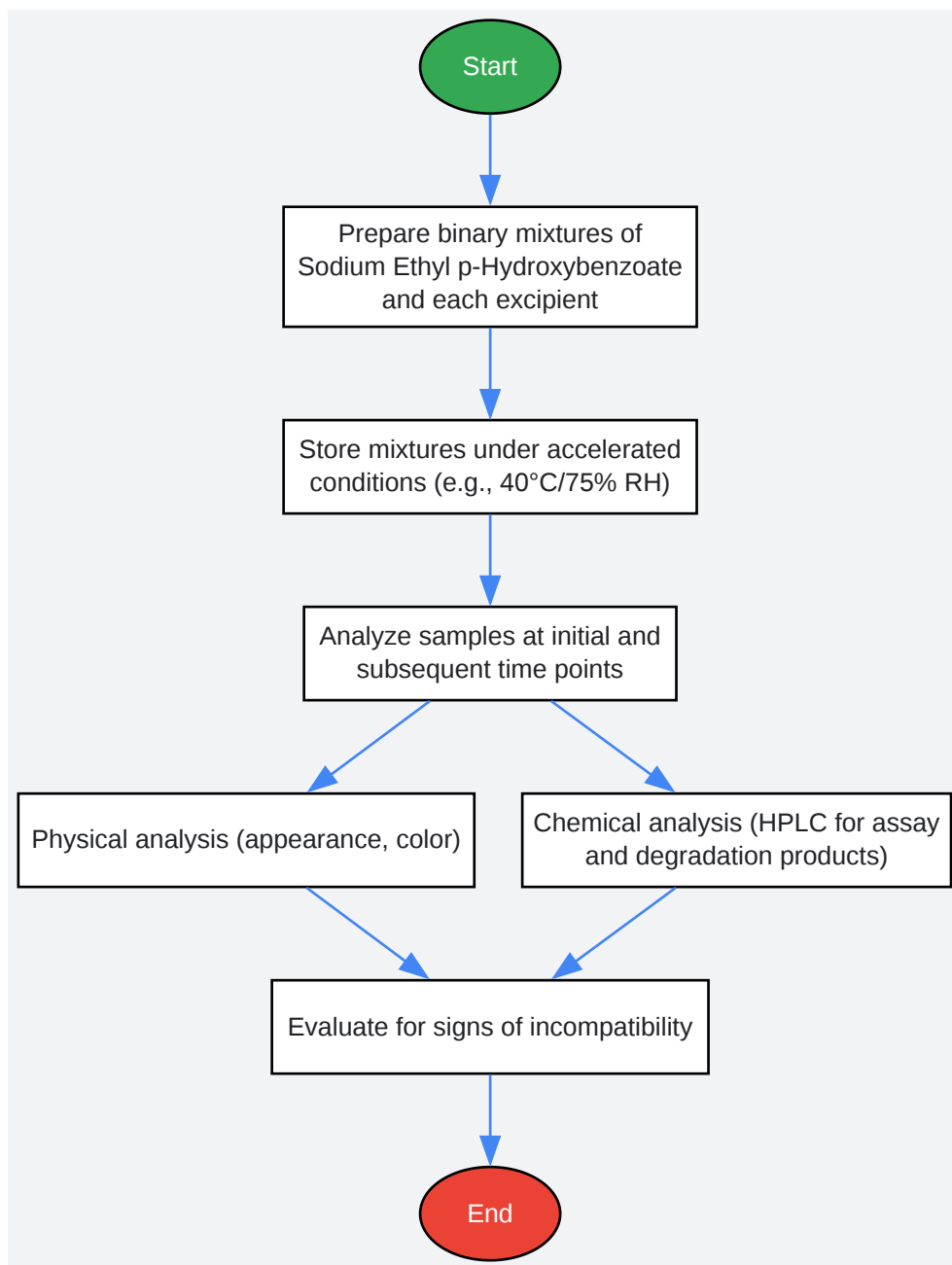
- Acetonitrile (HPLC grade).
- Phosphate buffer.
- Acids, bases, and oxidizing agents for forced degradation studies.

Procedure:

- Forced Degradation Studies:
 - Subject the drug product to stress conditions (e.g., acid and base hydrolysis, oxidation, thermal, and photolytic stress) to generate potential degradation products.
- Method Development:
 - Develop a chromatographic method that separates the parent compound from all degradation products. An example of starting conditions could be a C18 column with a mobile phase of phosphate buffer and acetonitrile.
- Method Validation:
 - Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
- Stability Study:
 - Store the pharmaceutical formulation under specified stability conditions (e.g., 25°C/60% RH, 40°C/75% RH).
 - At predetermined time points, withdraw samples and analyze them using the validated HPLC method to determine the concentration of **Sodium Ethyl p-Hydroxybenzoate** and any degradation products.

Protocol for Drug-Excipient Compatibility Study

This protocol describes a method to assess the compatibility of **Sodium Ethyl p-Hydroxybenzoate** with other pharmaceutical excipients.



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